methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate
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Overview
Description
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives are a class of compounds that have been studied for their potential anti-cancer effects . They have been used in quantitative structure–activity relationship (QSAR) studies to predict their anti-gastric cancer effect .
Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been studied using methods like X-ray diffraction analysis and density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and can involve multiple steps . For instance, 5,7-diamino-derivatives were made by heating the derived sulphones with ethanolic ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be predicted using QSAR models .Scientific Research Applications
Synthesis and Structural Characterization
The compound is involved in the synthesis and structural characterization of novel pyrimidine derivatives. For instance, a derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, and its structure was characterized by X-ray diffraction and various spectroscopic techniques. This compound showed antibacterial activity against certain strains of bacteria (Lahmidi et al., 2019).
Medicinal Chemistry and Antimicrobial Activity
The chemical structure is utilized in the field of medicinal chemistry, specifically in the creation of compounds with potential antimicrobial properties. For example, novel 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities, showing varying degrees of effectiveness against different microorganisms (Bektaş et al., 2007).
Cytotoxic Agents and Anticancer Research
Some derivatives of this compound have been explored as cytotoxic agents. Fused 1,2,4-triazoles prepared through oxidative intramolecular cyclization were tested for their cytotoxic activity against various cancer cell lines, with some compounds demonstrating potent antiproliferative activity (Zheng et al., 2015). Additionally, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives of the compound were synthesized and showed potent anticancer activity against multiple human cancer cell lines (Hafez & El-Gazzar, 2017).
Future Directions
Mechanism of Action
Target of Action
Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a complex compound with potential therapeutic applications. Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The action of similar compounds may be influenced by various factors, including the physiological environment and the presence of other molecules .
properties
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-4-12(16(22)24-3)25-15-13-14(17-9-18-15)21(20-19-13)10-5-7-11(23-2)8-6-10/h5-9,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNHTMVKXFNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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